2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride
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Overview
Description
2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a chloromethyl group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that fluorinated compounds often interact with various biological targets, influencing their function .
Mode of Action
Fluorinated compounds are known to interact with their targets in unique ways due to the properties of the fluorine atom . The presence of fluorine can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
Fluorinated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of fluoride are primarily governed by ph and storage in bone, as the coefficient of permeability of lipid bilayer membranes to hydrogen fluoride (hf) is a million times higher than to fluoride ion .
Result of Action
It’s important to note that the effects of fluorinated compounds can vary widely, depending on their specific targets and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride. For instance, the presence of fluoride in the environment can have significant impacts on various biological processes . Additionally, the reaction conditions, such as pH and temperature, can also influence the efficacy and stability of fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with chloromethyl fluoride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. The reaction can be represented as follows:
4-Methoxybenzenesulfonyl chloride+Chloromethyl fluorideTriethylamine2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonyl fluorides.
Oxidation: Formation of 4-hydroxybenzenesulfonyl fluoride or 4-formylbenzenesulfonyl fluoride.
Reduction: Formation of 2-(Chloromethyl)-4-methoxybenzenesulfonamide.
Scientific Research Applications
2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl fluoride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)benzenesulfonyl fluoride: Lacks the methoxy group, which affects its reactivity and solubility.
4-Chloromethylbenzenesulfonyl fluoride: Lacks the methoxy group and has different reactivity and applications.
Uniqueness
2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride is unique due to the presence of both the chloromethyl and methoxy groups, which provide a combination of reactivity and solubility properties. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRJLVTFIVFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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